Lipophilicity: Meta-Ethoxy vs. Methoxy Substitution
The 3-ethoxyphenyl substitution on the gamma-keto acid scaffold yields a calculated LogP of 2.13, representing a 0.39 unit increase in lipophilicity compared to the 3-methoxyphenyl analog (calculated LogP = 1.74). This difference arises from the extended alkyl chain in the ethoxy group, which enhances hydrophobic character and is expected to influence membrane permeability and protein binding in biological systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.13280 |
| Comparator Or Baseline | 4-(3-Methoxyphenyl)-4-oxobutyric acid: LogP = 1.74270 |
| Quantified Difference | ΔLogP = +0.39 |
| Conditions | Calculated using ACD/Labs Percepta Platform; values from ChemSrc database |
Why This Matters
Higher LogP values correlate with increased membrane permeability and altered tissue distribution, which can be critical when designing compounds for CNS penetration or optimizing oral bioavailability.
- [1] ChemSrc. 4-(3-ethoxyphenyl)-4-oxobutanoic acid (LogP 2.13) and 4-(3-methoxyphenyl)-4-oxobutanoic acid (LogP 1.74). View Source
